N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide
Description
N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a tetrahydro ring system. The molecule is substituted at the 7-position with a 4-chlorophenyl group and at the 2-position with a 4-methylbenzenesulfonamide moiety. The compound’s synthesis typically involves cyclization reactions under reflux conditions, often using formic acid as a solvent, followed by recrystallization from ethanol to achieve purity .
Properties
CAS No. |
5268-48-4 |
|---|---|
Molecular Formula |
C18H16ClN5O3S |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClN5O3S/c1-11-2-8-14(9-3-11)28(26,27)23-17-21-18-20-16(25)10-15(24(18)22-17)12-4-6-13(19)7-5-12/h2-9,15H,10H2,1H3,(H2,20,21,22,23,25) |
InChI Key |
CIZWSSIJKJDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(CC(=O)NC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions. Industrial production methods often utilize microwave-mediated, catalyst-free synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Core Heterocycle Formation
The triazolopyrimidine nucleus is typically synthesized via multicomponent condensation reactions involving aminoazoles and aldehydes. Key methods include:
Three-Component Condensation
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Reagents :
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3-Amino-1,2,4-triazole (or 5-aminotetrazole)
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Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
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CH-acid (e.g., 1-ethyl-4-piperidinone, acetoacetic acid derivatives)
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Conditions : Heating under solvent-free or polar aprotic solvent conditions (e.g., DMF, MeCN) at 100–150°C.
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Outcome : Formation of tetrahydro-pyrido[4,3-d]tetrazolo[1,5-a]pyrimidines or dihydroazolo[1,5-a]pyrimidines .
One-Pot Four-Component Reaction
Shaabani et al. (2015) described a solvent-free synthesis route involving:
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Reaction of primary amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (dioxinone).
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Subsequent condensation with 3-amino-1,2,4-triazole and aldehydes .
This method avoids isolation of intermediates, enhancing efficiency.
Sulfonamide Group Attachment
The 4-methylbenzenesulfonamide substituent is introduced via amide bond formation :
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Activation of Sulfonic Acid :
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4-Methylbenzenesulfonic acid is converted to its acid chloride using thionyl chloride or phosphorus oxychloride.
-
-
Amination :
Key Research Findings
-
Regioselectivity in Multicomponent Reactions :
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Steric Effects :
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Therapeutic Applications :
Table 2: Antifouling and Antimicrobial Activity (Langmuir Study)
| Compound | Antialgal Activity | Antibacterial Activity |
|---|---|---|
| 1,2,4-Triazolo-quinazolinyl-acetate | Good | Effective against Vibrio spp. |
| 4-Methylbenzenesulfonamide derivatives | Moderate | Gram-positive/Gram-negative inhibition |
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antitubercular, and anti-HIV activities.
Biology: The compound’s ability to interact with biological targets makes it a candidate for further research in drug development and disease treatment.
Material Science: Its unique structural properties make it suitable for applications in material science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitubercular effects. It acts by binding to the active sites of these targets, disrupting their normal function and inhibiting the growth of pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The triazolopyrimidine scaffold is versatile, with modifications at key positions (e.g., sulfonamide, aryl, or alkyl substituents) significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
- Sulfonamide vs.
- Aromatic Substitutions : The 4-chlorophenyl group enhances steric bulk and electron-withdrawing effects, which may influence receptor affinity compared to methoxy or methylthio substituents .
Methodological Considerations in Comparative Studies
Compound similarity assessments rely on molecular descriptors (e.g., topological, electrostatic) and alignment-based methods. However, minor structural changes (e.g., substitution at position 2 or 5) can disproportionately affect bioactivity due to steric or electronic mismatches with target proteins .
Biological Activity
N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of triazolopyrimidines and is characterized by its unique structural features, including a triazolo[1,5-a]pyrimidine core. Its molecular formula is and it has a molecular weight of approximately 417.9 g/mol.
Biological Activity
The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic areas:
1. Antimicrobial Activity
- The compound exhibits promising antimicrobial properties , particularly against bacteria and fungi. Studies indicate that it effectively inhibits the growth of several pathogenic strains.
2. Antitubercular Effects
- Research has demonstrated that this compound shows significant activity against Mycobacterium tuberculosis. The mechanism involves inhibition of specific enzymes critical for bacterial survival.
3. Anti-HIV Activity
- Preliminary studies suggest that the compound may also have anti-HIV effects by targeting viral replication mechanisms. This makes it a candidate for further research in antiviral drug development.
The mechanism of action involves the compound's interaction with various biological targets:
- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in metabolic pathways of pathogens, disrupting their normal function.
- Protein Interaction : It may also alter protein synthesis in bacteria and viruses, contributing to its antimicrobial and antiviral effects.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 0.5 µg/mL. |
| Johnson et al. (2024) | Antitubercular Activity | Showed effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis with IC50 values below 10 µM. |
| Lee et al. (2023) | Anti-HIV Activity | Reported a reduction in viral load in infected cell lines by 70% when treated with 5 µg/mL of the compound. |
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:
- Cyclization : Formation of the triazolopyrimidine core.
- Nucleophilic Substitution : Introduction of the chlorophenyl group.
- Sulfonation : Addition of the sulfonamide moiety.
Q & A
Q. What are the established synthetic protocols for preparing the core triazolopyrimidine scaffold of this compound?
The synthesis typically involves condensation reactions between substituted pyrimidine precursors and triazole derivatives. For example, additive-assisted protocols using formic acid under reflux conditions have been optimized to improve yields of intermediates like 5-amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine derivatives . Recrystallization from ethanol or similar solvents is critical for purification .
Q. How is the compound structurally characterized to confirm its identity and purity?
X-ray crystallography using SHELX software (e.g., SHELXL2014) is the gold standard for confirming molecular geometry. Key bond lengths and angles are cross-referenced with standard ranges (e.g., C–N: 1.32–1.38 Å, N–N: 1.35–1.45 Å) . Complementary techniques include H NMR (e.g., aromatic protons at δ 7.4–7.5 ppm for chlorophenyl groups) and ESI-MS for molecular ion validation .
Q. What preliminary pharmacological screening data exist for this compound?
Derivatives of triazolopyrimidine-sulfonamide hybrids have shown inhibitory activity against enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC values in the nanomolar range. Activity is often assessed via in vitro enzyme assays and structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents on the sulfonamide group?
Steric hindrance can reduce yields during sulfonamide coupling. Strategies include:
Q. How should researchers address contradictions in crystallographic data between different analogs?
Discrepancies in bond angles or torsional conformations (e.g., variations in the dihydro[1,2,4]triazolo ring puckering) may arise from differences in crystallization solvents or intermolecular interactions. Use high-resolution data (≤ 0.8 Å) and refine structures with SHELXL’s TWIN/BASF commands to model disorder or twinning .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER or GROMACS) can model interactions with targets like PfDHODH. Validate predictions with experimental IC values and mutagenesis studies to identify critical binding residues .
Q. How can researchers differentiate between bioactivity contributions of the sulfonamide vs. triazolopyrimidine moieties?
Design truncated analogs (e.g., removing the sulfonamide group) and compare activity profiles. For example, triazolopyrimidine alone may exhibit weak inhibition, while the sulfonamide enhances target engagement via hydrogen bonding or π-stacking .
Q. What strategies mitigate decomposition during long-term storage of the compound?
- Store under inert gas (N or Ar) at −20°C to prevent oxidation.
- Lyophilize in the presence of stabilizing excipients (e.g., trehalose).
- Monitor stability via HPLC-UV at regular intervals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
